GSK3787

Beschreibung

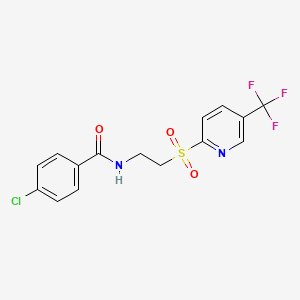

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-N-[2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClF3N2O3S/c16-12-4-1-10(2-5-12)14(22)20-7-8-25(23,24)13-6-3-11(9-21-13)15(17,18)19/h1-6,9H,7-8H2,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFUIMTGOQCQTPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCS(=O)(=O)C2=NC=C(C=C2)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClF3N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384175 |

Source

|

| Record name | GSK3787 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188591-46-0 |

Source

|

| Record name | GSK-3787 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188591460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK3787 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GSK3787 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GSK-3787 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD8MJ95LTV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of GSK3787 on PPAR-β/δ

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of GSK3787, a selective and irreversible antagonist of the Peroxisome Proliferator-Activated Receptor-β/δ (PPAR-β/δ). This document details the molecular interactions, downstream effects on gene expression, and key experimental data that define its pharmacological profile.

Core Mechanism of Action: Irreversible Antagonism

GSK3787 acts as a potent and selective antagonist of PPAR-β/δ.[1][2][3] Its primary mechanism involves the formation of a covalent bond with a specific cysteine residue, Cys249, located within the ligand-binding pocket of the PPAR-β/δ protein.[4][5] This irreversible binding locks the receptor in an inactive conformation, preventing the conformational changes necessary for the recruitment of co-activators and subsequent activation of target gene transcription.[5][6]

Selectivity Profile

GSK3787 exhibits high selectivity for PPAR-β/δ over the other PPAR isoforms, PPAR-α and PPAR-γ. In vitro ligand displacement assays have shown no measurable affinity for either PPAR-α or PPAR-γ at concentrations where it potently inhibits PPAR-β/δ.[1][4] While some studies have noted weak agonistic and antagonistic activities towards PPAR-γ at higher concentrations, the efficacy of GSK3787 as a PPAR-β/δ antagonist is markedly higher.[5][6]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for GSK3787, providing insights into its potency and pharmacokinetic profile.

Table 1: In Vitro Potency and Binding Affinity of GSK3787

| Parameter | Species | Value | Assay Type | Reference(s) |

| pIC50 | Human | 6.6 | Ligand Displacement Assay | [1] |

| IC50 | Human | ~126 nM | Reporter Gene Assay (inhibition of GW501516-induced activation) | |

| pIC50 (vs. PPAR-α) | Human | < 5 | Ligand Displacement Assay | [1] |

| pIC50 (vs. PPAR-γ) | Human | < 5 | Ligand Displacement Assay | [1] |

Table 2: Preclinical Pharmacokinetic Parameters of GSK3787 in Mice

| Parameter | Route of Administration | Dose | Value | Unit | Reference(s) |

| Cmax | Oral | 10 mg/kg | 2.2 ± 0.4 | µM | [2] |

| Tmax | Oral | 10 mg/kg | Not Reported | - | |

| Half-life (t½) | Oral | 10 mg/kg | 2.5 ± 1.1 | hours | [2] |

| Bioavailability (F) | Oral vs. IV | 10 mg/kg (oral), 0.5 mg/kg (IV) | 77 ± 17 | % | [4] |

| Clearance (CL) | Intravenous | 0.5 mg/kg | 39 ± 11 | (mL/min)/kg | [4] |

| Volume of Distribution (Vss) | Intravenous | 0.5 mg/kg | 1.7 ± 0.4 | L/kg | [4] |

Impact on Downstream Signaling and Gene Expression

Activation of PPAR-β/δ by an agonist leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.[7] Key target genes of PPAR-β/δ include those involved in fatty acid metabolism and energy homeostasis, such as Angiopoietin-like 4 (ANGPTL4) and Adipose Differentiation-Related Protein (ADRP).[5]

GSK3787 effectively antagonizes the agonist-induced upregulation of these target genes. In various cell lines, including human skeletal muscle cells, fibroblasts, and keratinocytes, GSK3787 has been shown to inhibit the expression of ANGPTL4 and ADRP stimulated by PPAR-β/δ agonists like GW0742 and GW501516.[1][5] This inhibition of gene expression is a direct consequence of GSK3787's ability to prevent the recruitment of PPAR-β/δ to the PPREs of these genes, as demonstrated by Chromatin Immunoprecipitation (ChIP) assays.[2][5]

Visualizing the Molecular Interactions and Experimental Workflows

Signaling Pathways and Mechanism of Action

Caption: GSK3787 irreversibly antagonizes PPAR-β/δ activation.

Experimental Workflows

Caption: Luciferase reporter assay workflow.

Caption: ChIP-qPCR experimental workflow.

Caption: TR-FRET co-regulator recruitment assay workflow.

Detailed Experimental Protocols

Luciferase Reporter Gene Assay

This assay quantifies the ability of GSK3787 to inhibit agonist-induced transcriptional activation of a reporter gene under the control of PPREs.

Materials:

-

HEK293T or other suitable host cells

-

PPAR-β/δ expression vector (e.g., pCMX-hPPARβ/δ)

-

PPRE-driven luciferase reporter vector (e.g., pGL3-PPREx3-tk-luc)

-

Control vector for transfection efficiency (e.g., pRL-TK)

-

Transfection reagent (e.g., Lipofectamine® 2000)

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

PPAR-β/δ agonist (e.g., GW501516)

-

GSK3787

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the PPAR-β/δ expression vector, the PPRE-luciferase reporter vector, and the control vector using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubation: Incubate the transfected cells for 24 hours at 37°C in a CO2 incubator.

-

Treatment: Following incubation, replace the medium with fresh medium containing the test compounds. Include wells for vehicle control, agonist alone, GSK3787 alone, and a combination of agonist and GSK3787 at various concentrations.

-

Incubation: Incubate the treated cells for an additional 18-24 hours.

-

Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a Dual-Luciferase® Reporter Assay System and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold induction of the agonist treatment relative to the vehicle control and determine the inhibitory effect of GSK3787.

Chromatin Immunoprecipitation (ChIP)-qPCR Assay

This technique is used to determine the in vivo association of PPAR-β/δ with the promoter regions of its target genes and how this is affected by GSK3787.

Materials:

-

Cells or tissues expressing PPAR-β/δ

-

Formaldehyde (37%)

-

Glycine

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS, protease inhibitors)

-

Dilution buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)

-

Wash buffers (low salt, high salt, LiCl wash)

-

Elution buffer (1% SDS, 0.1 M NaHCO3)

-

Proteinase K

-

Anti-PPAR-β/δ antibody for ChIP

-

IgG control antibody

-

Protein A/G magnetic beads

-

qPCR primers for the PPRE region of target genes (e.g., ANGPTL4) and a negative control region

-

SYBR Green qPCR Master Mix

-

Real-time PCR system

Protocol:

-

Cross-linking: Treat cells or tissues with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis: Lyse the cells to release the nuclei.

-

Chromatin Shearing: Sonicate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with an anti-PPAR-β/δ antibody or an IgG control antibody.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C. Treat with Proteinase K to digest the proteins.

-

DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.

-

qPCR Analysis: Perform qPCR on the purified DNA using primers specific for the PPRE regions of target genes.

-

Data Analysis: Calculate the amount of target DNA immunoprecipitated as a percentage of the input DNA and compare the enrichment between different treatment groups.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Co-regulator Recruitment Assay

This assay measures the ability of GSK3787 to prevent the agonist-induced interaction between the PPAR-β/δ ligand-binding domain (LBD) and a co-regulator peptide.

Materials:

-

GST-tagged PPAR-β/δ LBD

-

Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)

-

Fluorescein-labeled co-activator or co-repressor peptide (acceptor fluorophore)

-

TR-FRET assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 0.01% BSA)

-

PPAR-β/δ agonist (e.g., GW501516)

-

GSK3787

-

384-well low-volume black plates

-

TR-FRET-compatible plate reader

Protocol:

-

Reagent Preparation: Prepare solutions of the GST-PPAR-β/δ LBD, Tb-anti-GST antibody, and fluorescein-labeled co-regulator peptide in TR-FRET assay buffer.

-

Compound Dispensing: Dispense test compounds (agonist, GSK3787, and agonist + GSK3787) at various concentrations into the wells of a 384-well plate.

-

Addition of Receptor and Donor: Add a mixture of the GST-PPAR-β/δ LBD and the Tb-anti-GST antibody to each well.

-

Addition of Acceptor: Add the fluorescein-labeled co-regulator peptide to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

TR-FRET Measurement: Measure the time-resolved fluorescence at two wavelengths: the donor emission (e.g., ~495 nm) and the acceptor emission (e.g., ~520 nm) after excitation at ~340 nm.

-

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A high ratio indicates proximity of the donor and acceptor, signifying co-regulator recruitment. Plot the TR-FRET ratio against the compound concentration to determine the IC50 of GSK3787 for inhibiting the agonist-induced interaction.

Conclusion

GSK3787 is a highly selective and potent irreversible antagonist of PPAR-β/δ. Its mechanism of action, centered on the covalent modification of Cys249 within the receptor's ligand-binding pocket, provides a durable and specific inhibition of PPAR-β/δ signaling. This leads to the effective blockade of agonist-induced target gene expression. The data and protocols presented in this guide offer a comprehensive resource for researchers studying PPAR-β/δ biology and for professionals involved in the development of novel therapeutics targeting this nuclear receptor.

References

- 1. apexbt.com [apexbt.com]

- 2. Cellular and Pharmacological Selectivity of the Peroxisome Proliferator-Activated Receptor-β/δ Antagonist GSK3787 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSK 3787 | PPARδ | Tocris Bioscience [tocris.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Cellular and pharmacological selectivity of the peroxisome proliferator-activated receptor-beta/delta antagonist GSK3787 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

GSK3787: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Published: December 8, 2025

This technical guide provides an in-depth overview of the discovery and preclinical development of GSK3787, a selective and irreversible antagonist of the peroxisome proliferator-activated receptor delta (PPARδ). The information is compiled from peer-reviewed scientific literature and available chemical data.

Introduction

GSK3787, with the chemical name 4-chloro-N-(2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide, is a potent and selective tool compound for studying the biological functions of PPARδ.[1] PPARs are a group of nuclear receptors that play crucial roles in metabolism and cellular differentiation. While agonists of PPARs have been investigated for various therapeutic indications, the development of antagonists like GSK3787 has provided researchers with essential tools to probe the physiological and pathological roles of PPARδ. This document outlines the key milestones in its discovery and preclinical characterization.

Discovery and Development Timeline

The development of GSK3787 has been centered on its utility as a research tool rather than a clinical candidate. As such, its development timeline is primarily marked by its initial disclosure in the scientific literature.

Key Milestones:

-

February 25, 2010: The first public disclosure and detailed characterization of GSK3787 is published in the Journal of Medicinal Chemistry by Shearer et al. from GlaxoSmithKline.[2] This paper establishes its identity as a potent and selective PPARδ antagonist.

-

Post-2010: GSK3787 becomes commercially available from various chemical suppliers and is subsequently used in numerous preclinical studies to investigate the role of PPARδ in various biological processes.

To date, there is no publicly available information indicating that GSK3787 has been investigated in human clinical trials. Searches of clinical trial registries, including ClinicalTrials.gov, have not yielded any results for this compound. Its development appears to be confined to a preclinical, research-oriented setting.

Mechanism of Action

GSK3787 is a selective and irreversible antagonist of PPARδ.[3] It exerts its effect by covalently binding to cysteine 249 (Cys249) within the ligand-binding pocket of the PPARδ receptor.[2] This irreversible binding blocks the transcriptional activity of PPARδ, thereby inhibiting the expression of its target genes.[2]

Signaling Pathway

The following diagram illustrates the mechanism of action of GSK3787 in the context of PPARδ signaling.

Caption: GSK3787 irreversibly binds to PPARδ, preventing its activation.

Preclinical Pharmacology

GSK3787 has been extensively characterized in a variety of in vitro and in vivo preclinical models.

In Vitro Studies

Binding Affinity and Selectivity:

GSK3787 demonstrates high selectivity for PPARδ over other PPAR subtypes.

| Receptor | pIC50 |

| hPPARδ | 6.6 |

| hPPARα | < 5 |

| hPPARγ | < 5 |

| h: human |

Functional Activity:

In cell-based assays, GSK3787 effectively antagonizes the activity of PPARδ agonists. For example, in human skeletal muscle cells, 1 µM of GSK3787 was shown to effectively antagonize the agonist-stimulated transcription of carnitine palmitoyltransferase 1a (CPT1a) and pyruvate dehydrogenase kinase 4 (PDK4).[3]

In Vivo Studies

Pharmacokinetics in Mice:

Pharmacokinetic studies in male C57BL/6 mice have demonstrated that GSK3787 possesses properties suitable for in vivo use.

| Parameter | Intravenous (0.5 mg/kg) | Oral (10 mg/kg) |

| Clearance (CL) | 39 ± 11 (mL/min)/kg | - |

| Volume of Distribution (Vss) | 1.7 ± 0.4 L/kg | - |

| Cmax | - | 881 ± 166 ng/mL |

| AUCinf | - | 3343 ± 332 h*ng/mL |

| Half-life (t1/2) | - | 2.7 ± 1.1 h |

| Bioavailability (F) | - | 77 ± 17% |

Pharmacodynamic Effects:

Oral administration of GSK3787 has been shown to antagonize ligand-induced gene expression in vivo. In wild-type mice, co-administration of 10 mg/kg of GSK3787 effectively prevented the GW0742-induced expression of Angiopoietin-like 4 (Angptl4) and Adipose differentiation-related protein (Adrp) mRNA in the colon epithelium.[3]

Experimental Protocols

This section provides a summary of the key experimental methodologies used in the characterization of GSK3787, as described in the cited literature.

Ligand Binding Assays

Objective: To determine the binding affinity and selectivity of GSK3787 for PPAR subtypes.

Methodology: A competitive radioligand binding assay is typically used. This involves incubating the recombinant PPAR ligand-binding domain (LBD) with a constant concentration of a radiolabeled PPAR agonist (e.g., [³H]-GW501516) and varying concentrations of the unlabeled competitor compound (GSK3787). The amount of radioligand bound to the receptor is then measured, and the IC50 value (the concentration of the competitor that inhibits 50% of the radioligand binding) is calculated. This is then converted to a pIC50 value (-log(IC50)).

Cell-Based Reporter Gene Assays

Objective: To assess the functional antagonist activity of GSK3787.

Methodology: A common method involves co-transfecting cells (e.g., HEK293) with an expression vector for the full-length PPAR receptor and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase reporter gene. The cells are then treated with a PPAR agonist in the presence or absence of GSK3787. The antagonist activity is determined by measuring the inhibition of agonist-induced luciferase expression.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of GSK3787.

Methodology: Male C57BL/6 mice are administered GSK3787 either intravenously or orally. Blood samples are collected at various time points post-administration. The concentration of GSK3787 in the plasma is then quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS). Pharmacokinetic parameters are then calculated from the resulting concentration-time data.

Experimental Workflow

The following diagram outlines a typical preclinical workflow for characterizing a compound like GSK3787.

Caption: A typical workflow for the preclinical evaluation of GSK3787.

Conclusion

GSK3787 is a well-characterized, selective, and irreversible PPARδ antagonist that has proven to be a valuable tool for preclinical research. Its discovery and detailed characterization have enabled numerous studies aimed at elucidating the complex biological roles of PPARδ. While its development has not progressed into the clinical arena, its contribution to the fundamental understanding of PPARδ biology is significant. This technical guide provides a comprehensive summary of the key data and methodologies related to the discovery and preclinical development of GSK3787.

References

- 1. biomall.in [biomall.in]

- 2. Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Chloro-N-[2-[[5-(trifluoromethyl)-2-pyridinyl]sulfonyl]ethyl]benzamide CAS#: 188591-46-0 [m.chemicalbook.com]

GSK3787: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK3787 is a potent, selective, and irreversible antagonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and relevant experimental methodologies associated with GSK3787. Its utility as a tool compound in elucidating the biological functions of PPARδ is well-documented, making a thorough understanding of its characteristics essential for researchers in metabolic diseases, oncology, and related fields.

Chemical Identity and Structure

GSK3787, with the systematic IUPAC name 4-chloro-N-[2-[[5-(trifluoromethyl)-2-pyridinyl]sulfonyl]ethyl]-benzamide, is a synthetic small molecule.[3] It was developed as a highly selective tool for probing PPARδ signaling pathways.[4]

The chemical structure of GSK3787 is presented below:

Figure 1: Chemical structure of GSK3787.[5][6]

Chemical Identifiers

A summary of the key chemical identifiers for GSK3787 is provided in Table 1 for easy reference.

| Identifier | Value |

| IUPAC Name | 4-chloro-N-[2-[[5-(trifluoromethyl)-2-pyridinyl]sulfonyl]ethyl]benzamide[3] |

| CAS Number | 188591-46-0[1][3][7] |

| Molecular Formula | C₁₅H₁₂ClF₃N₂O₃S[1][2][3][7] |

| Molecular Weight | 392.78 g/mol [1][2][3] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)NCCS(=O)(=O)C2=NC=C(C=C2)C(F)(F)F)Cl[1] |

| InChI Key | JFUIMTGOQCQTPF-UHFFFAOYSA-N[3] |

Physicochemical Properties

GSK3787 is typically supplied as a white to off-white crystalline solid.[2][3] Its solubility and storage conditions are critical for experimental design and are summarized in Table 2.

Physicochemical Data

| Property | Value |

| Physical Form | Crystalline solid[3] |

| Purity | ≥95% to >98%[3] |

| Solubility | DMSO: up to 100 mM DMF: 3 mg/mL[3] DMSO:PBS (pH 7.2) (1:2): 0.3 mg/mL[3] |

| Storage (Solid) | -20°C for up to 3 years[2] |

| Storage (In Solvent) | -80°C for up to 2 years[2] |

Pharmacological Properties

GSK3787 is characterized by its selective and irreversible antagonism of PPARδ. Its pharmacological profile makes it a valuable tool for in vitro and in vivo studies.

Mechanism of Action

GSK3787 acts as an irreversible antagonist of PPARδ by forming a covalent bond with a specific cysteine residue (Cys249) located within the ligand-binding pocket of the receptor.[1][4][5] This covalent modification prevents the receptor from adopting an active conformation, thereby inhibiting the transcription of PPARδ target genes.[1][4]

The general signaling pathway of PPARδ activation and its inhibition by GSK3787 is illustrated in the diagram below.

Potency and Selectivity

GSK3787 is a potent antagonist for PPARδ with a pIC₅₀ of 6.6 (equivalent to an IC₅₀ of approximately 130 nM).[1][2] It exhibits high selectivity, showing no measurable affinity for the other PPAR isoforms, PPARα and PPARγ, at concentrations where it effectively blocks PPARδ (pIC₅₀ < 5).[1][2][3] While some studies note a very weak agonist and antagonist effect on PPARγ, the efficacy for this interaction is markedly lower than its potent antagonism of PPARδ.[5][8][9]

Pharmacological Profile Summary

| Parameter | Value | Species |

| Target | Peroxisome Proliferator-Activated Receptor δ (PPARδ)[1][2] | Human, Mouse[1][2] |

| Activity | Irreversible Antagonist[1][2][5][10] | N/A |

| pIC₅₀ | 6.6[1][2] | Human |

| IC₅₀ | ~130 nM | Human |

| Selectivity | No measurable affinity for PPARα or PPARγ (pIC₅₀ < 5)[1][2][3] | Human |

Pharmacokinetic Properties

Studies in C57BL/6 mice have demonstrated that GSK3787 possesses pharmacokinetic properties suitable for in vivo research. It is orally active and achieves effective concentrations in serum.[2]

Pharmacokinetic Parameters in Mice

| Parameter | Route | Dose | Value |

| Cₘₐₓ | Oral | 10 mg/kg | 2.2 ± 0.4 µM (881 ± 166 ng/mL)[2][5] |

| T₁/₂ | Oral | 10 mg/kg | 2.5 ± 1.1 h (or 2.7 ± 1.1 h)[2][5] |

| AUCᵢₙf | Oral | 10 mg/kg | 3343 ± 332 h*ng/mL[2] |

| Bioavailability (F) | Oral | 10 mg/kg | 77 ± 17%[2] |

| Clearance (CL) | IV | 0.5 mg/kg | 39 ± 11 (mL/min)/kg[2] |

| Volume of Distribution (Vss) | IV | 0.5 mg/kg | 1.7 ± 0.4 L/kg[2] |

Key Experimental Protocols

The characterization of GSK3787 has involved a range of in vitro and in vivo experimental techniques. The methodologies for several key assays are outlined below.

In Vitro Reporter Gene Assay

This assay is used to determine the functional activity of GSK3787 on PPAR-dependent transactivation.

-

Objective: To measure the ability of GSK3787 to antagonize ligand-induced activation of PPARα, PPARβ/δ, and PPARγ.

-

Methodology:

-

NIH-3T3 cells are transiently transfected with reporter vectors for each PPAR isoform.[5][11]

-

Cells are treated for 24 hours with a known PPAR agonist (e.g., GW501516 for PPARβ/δ) in the presence or absence of GSK3787 (e.g., 1.0 µM).[5][11]

-

Reporter activity (e.g., luciferase) is measured to quantify the level of gene transactivation.[11]

-

Antagonism is determined by the reduction in agonist-induced reporter activity in the presence of GSK3787.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay assesses the ability of GSK3787 to modulate the interaction between PPARs and their coregulator peptides.

-

Objective: To confirm that GSK3787's antagonism involves altering the recruitment of coactivator or corepressor peptides to the PPAR ligand-binding domain (LBD).

-

Methodology:

-

Recombinant GST-tagged PPAR LBD is incubated with a terbium-labeled anti-GST antibody.[11]

-

A fluorescein-labeled coregulator peptide (either a coactivator or corepressor) is added to the mixture, along with a PPAR agonist and/or GSK3787.[11]

-

The interaction between the LBD and the peptide brings the terbium and fluorescein into close proximity, allowing for FRET.

-

The TR-FRET signal is measured to quantify the level of interaction. A decrease in the agonist-induced signal for coactivator binding in the presence of GSK3787 indicates antagonism.

-

Gene Expression Analysis (In Vivo)

This protocol is used to confirm the in vivo efficacy of GSK3787 in antagonizing PPARδ-mediated gene expression.

-

Objective: To measure the effect of orally administered GSK3787 on the expression of PPARδ target genes (e.g., Angptl4, Adrp) in a specific tissue.

-

Methodology:

-

Wild-type and Pparβ/δ-null mice are assigned to treatment groups: Vehicle, PPARβ/δ agonist (e.g., GW0742, 10 mg/kg), GSK3787 (10 mg/kg), or a combination of agonist and GSK3787.[5]

-

Compounds are administered by oral gavage.[5]

-

After a set time (e.g., 3 hours), animals are euthanized, and target tissues (e.g., colon epithelium) are collected.[5]

-

Total RNA is isolated from the tissue using a standard method like TRIzol reagent.[5]

-

Quantitative real-time PCR (qPCR) is performed to measure the mRNA expression levels of target genes.

-

Results are normalized to a housekeeping gene, and the fold change in expression relative to the vehicle control group is calculated.[5]

-

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine if the changes in gene expression are due to altered binding of the PPARβ/δ protein to the promoter regions of its target genes.

-

Objective: To measure the occupancy of PPARβ/δ on the promoter regions of target genes like Angptl4 and Adrp in response to treatment.

-

Methodology:

-

Following in vivo treatment as described in section 5.3, tissue samples are collected and treated with formaldehyde to cross-link proteins to DNA.

-

The chromatin is sheared into smaller fragments.

-

An antibody specific to PPARβ/δ is used to immunoprecipitate the protein-DNA complexes.

-

The cross-links are reversed, and the associated DNA is purified.

-

qPCR is used to quantify the amount of specific promoter DNA (containing the Peroxisome Proliferator Response Element, PPRE) that was bound to PPARβ/δ.

-

Reduced promoter occupancy in the agonist + GSK3787 group compared to the agonist-only group indicates antagonism at the level of DNA binding.[5][8]

-

Conclusion

GSK3787 is a well-characterized, selective, and irreversible PPARδ antagonist. Its defined chemical structure, reliable physicochemical properties, and documented pharmacological profile make it an indispensable tool for investigating the diverse biological roles of PPARδ. The experimental protocols detailed herein provide a foundation for its effective use in both in vitro and in vivo research settings, facilitating further discoveries in PPARδ-related biology and pharmacology.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cellular and Pharmacological Selectivity of the Peroxisome Proliferator-Activated Receptor-β/δ Antagonist GSK3787 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. GSK3787 - Immunomart [immunomart.com]

- 8. Cellular and pharmacological selectivity of the peroxisome proliferator-activated receptor-beta/delta antagonist GSK3787 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]

- 10. apexbt.com [apexbt.com]

- 11. researchgate.net [researchgate.net]

GSK3787: A Selective and Irreversible PPAR-β/δ Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK3787, chemically identified as 4-chloro-N-(2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide, is a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor-β/δ (PPAR-β/δ).[1][2] Its unique irreversible mechanism of action, involving covalent modification of the receptor's ligand-binding domain, offers a valuable tool for elucidating the physiological and pathophysiological roles of PPAR-β/δ.[2][3] This document provides an in-depth technical overview of GSK3787, consolidating key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental applications.

Core Compound Properties

GSK3787 is distinguished by its high selectivity for PPAR-β/δ. It demonstrates potent antagonist activity against both human and mouse PPAR-β/δ, with no measurable affinity for PPARα or PPARγ at concentrations where it effectively blocks PPAR-β/δ.[3][4] This selectivity is crucial for its utility as a specific molecular probe in research. The compound's irreversible binding to PPAR-β/δ provides a sustained antagonist effect, making it a powerful tool for in vitro and in vivo studies.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the activity and selectivity of GSK3787.

Table 1: In Vitro Antagonist Activity of GSK3787

| Parameter | Species | Receptor | Value | Reference(s) |

| pIC50 | Human | PPAR-β/δ | 6.6 | [3][4][5] |

| pIC50 | Human | PPARα | < 5 | [4] |

| pIC50 | Human | PPARγ | < 5 | [4] |

| IC50 | Human | PPAR-β/δ (in COS-1 cells) | 5 µM | [4] |

Table 2: In Vivo Pharmacokinetic Properties of GSK3787 in Mice

| Parameter | Administration Route | Dose | Value | Reference(s) |

| Cmax | Oral | 10 mg/kg | 881 ± 166 ng/mL (2.2 ± 0.4 µM) | [4] |

| AUCinf | Oral | 10 mg/kg | 3343 ± 332 h•ng/mL | [4] |

| Half-life (t1/2) | Oral | 10 mg/kg | 2.7 ± 1.1 h | [4] |

| Bioavailability (F) | Oral | 10 mg/kg | 77 ± 17% | [4] |

| Clearance (CL) | Intravenous | 0.5 mg/kg | 39 ± 11 (mL/min)/kg | [4] |

| Volume of distribution (Vss) | Intravenous | 0.5 mg/kg | 1.7 ± 0.4 L/kg | [4] |

Table 3: Effect of GSK3787 on PPAR-β/δ Target Gene Expression

| Cell/Tissue Type | Agonist | Target Gene | GSK3787 Concentration | Effect | Reference(s) |

| Human Skeletal Muscle Cells | GW0742 | CPT1a, PDK4 | 1 µM | Effective antagonism | [3] |

| Mouse Fibroblasts | GW0742 (50 nM) | Angptl4 | 1 µM | Complete antagonism | [3][5] |

| Mouse Keratinocytes | GW0742 (50 nM) | Angptl4 | 1 µM | Complete antagonism | [3][5] |

| Human Cancer Cell Lines (MCF7, Huh7, HepG2) | GW0742 (50 nM) | ANGPTL4 | 1 µM | Antagonism | [1][3] |

| Human Cancer Cell Lines (Huh7, HepG2) | GW0742 (50 nM) | ADRP | 1 µM | Antagonism | [1][3] |

| Mouse Colon Epithelium (in vivo) | GW0742 (10 mg/kg) | Angptl4, Adrp | 10 mg/kg | Prevention of induced expression | [1][3][4] |

Mechanism of Action

GSK3787 acts as an irreversible antagonist by forming a covalent bond with a specific cysteine residue (Cys249) within the ligand-binding pocket of both human and mouse PPAR-β/δ.[2][3] This covalent modification prevents the conformational changes required for receptor activation, thereby inhibiting the recruitment of coactivators and the subsequent transcription of target genes.[1][6]

Caption: Mechanism of PPAR-β/δ activation and its antagonism by GSK3787.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This assay is employed to determine the binding affinity (Ki) of GSK3787 for PPAR subtypes.

Methodology:

-

Receptor Preparation: Prepare membrane homogenates from cells or tissues expressing the PPAR subtype of interest.[7][8]

-

Incubation: Incubate a fixed concentration of a suitable radioligand (e.g., [3H]-GW501516 for PPAR-β/δ) with the receptor preparation in the presence of increasing concentrations of GSK3787.[3][7]

-

Equilibrium: Allow the binding reaction to reach equilibrium.[7]

-

Separation: Separate receptor-bound from free radioligand using vacuum filtration through glass fiber filters.[7][8]

-

Quantification: Quantify the radioactivity trapped on the filters using a scintillation counter.[8]

-

Data Analysis: Determine the IC50 value (concentration of GSK3787 that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.[7][8]

Caption: Workflow for a competitive radioligand binding assay.

Luciferase Reporter Gene Assay

This cell-based assay is used to functionally assess the antagonist activity of GSK3787.

Methodology:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., COS-1, NIH-3T3) and transiently transfect with:[1][4][9]

-

An expression vector for the PPAR subtype of interest (e.g., pSG5-Gal4-hPPAR-β/δ-LBD).

-

A reporter plasmid containing a PPAR-responsive element driving a luciferase gene (e.g., pGL3-5XUAS-SV40).

-

A control plasmid expressing Renilla luciferase for normalization.[9]

-

-

Treatment: Treat the transfected cells with a known PPAR agonist (e.g., GW501516) in the presence or absence of varying concentrations of GSK3787.[1][10]

-

Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for gene expression.[1][10]

-

Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.[9]

-

Data Analysis: Normalize firefly luciferase activity to Renilla luciferase activity. Determine the extent of antagonism by comparing the agonist-induced luciferase activity in the presence and absence of GSK3787.[9]

Caption: Workflow for a luciferase reporter gene assay.

In Vivo Antagonism Study in Mice

These studies are conducted to evaluate the efficacy of GSK3787 in a whole-animal model.

Methodology:

-

Animal Model: Utilize wild-type and Pparβ/δ-null mice for specificity control.[1][4]

-

Dosing: Administer GSK3787 (e.g., 10 mg/kg) and/or a PPAR-β/δ agonist (e.g., GW0742, 10 mg/kg) via oral gavage. Include vehicle control groups.[1][4]

-

Tissue Collection: Euthanize the animals after a specified time (e.g., 3 hours post-dose) and collect tissues of interest (e.g., colon epithelium).[1][4]

-

RNA Isolation and qPCR: Isolate total RNA from the collected tissues and perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of known PPAR-β/δ target genes (e.g., Angptl4, Adrp).[1]

-

Data Analysis: Normalize target gene expression to a housekeeping gene. Compare the expression levels across different treatment groups to determine the in vivo antagonist effect of GSK3787.[1]

Conclusion

GSK3787 is a highly selective and irreversible antagonist of PPAR-β/δ, characterized by its potent in vitro and in vivo activity. Its well-defined mechanism of action and favorable pharmacokinetic profile make it an indispensable tool for investigating the diverse biological functions of PPAR-β/δ. The data and protocols presented in this guide provide a comprehensive resource for researchers aiming to utilize GSK3787 in their studies of metabolic diseases, inflammation, and cancer.

References

- 1. Cellular and Pharmacological Selectivity of the Peroxisome Proliferator-Activated Receptor-β/δ Antagonist GSK3787 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. Cellular and pharmacological selectivity of the peroxisome proliferator-activated receptor-beta/delta antagonist GSK3787 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

In Vivo Effects of GSK3787 on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo effects of GSK3787, a selective and irreversible antagonist of the Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ), on gene expression. The document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents signaling pathways and experimental workflows through structured diagrams.

Core Mechanism of Action: Antagonism of PPARβ/δ Signaling

GSK3787 exerts its effects by blocking the transcriptional activity of PPARβ/δ.[1][2] PPARs are ligand-activated transcription factors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR).[3][4][5] This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their expression.[3] GSK3787 covalently binds to a cysteine residue in the ligand-binding domain of PPARβ/δ, preventing the conformational changes required for coactivator recruitment and subsequent gene transcription.[2][6]

Below is a diagram illustrating the PPARβ/δ signaling pathway and the inhibitory action of GSK3787.

Quantitative Data on In Vivo Gene Expression

The primary in vivo effects of GSK3787 on gene expression have been characterized by its ability to antagonize the effects of PPARβ/δ agonists.

Mouse Colon Epithelium

In a key study, oral administration of the PPARβ/δ agonist GW0742 was shown to upregulate the mRNA expression of target genes Angptl4 and Adrp in the colon epithelium of wild-type mice.[1] Co-administration of GSK3787 effectively blocked this induction.[1] These effects were absent in Pparβ/δ-null mice, demonstrating the specificity of GSK3787 for its target.[1][2]

| Treatment Group | Target Gene | Fold Change in mRNA Expression (vs. Vehicle) |

| GW0742 (10 mg/kg) | Angptl4 | ~3.5-fold increase |

| GW0742 (10 mg/kg) + GSK3787 (10 mg/kg) | Angptl4 | No significant change |

| GSK3787 (10 mg/kg) | Angptl4 | No significant change |

| GW0742 (10 mg/kg) | Adrp | ~2.5-fold increase |

| GW0742 (10 mg/kg) + GSK3787 (10 mg/kg) | Adrp | No significant change |

| GSK3787 (10 mg/kg) | Adrp | No significant change |

Mouse Model of Psoriasis-like Skin Inflammation

Topical application of GSK3787 has been shown to be effective in a mouse model of psoriasis-like skin inflammation.[7] In this model, GSK3787 reduced the expression of several pro-inflammatory cytokines and other genes associated with the disease pathology.

| Treatment Group | Target Gene | Effect on Gene Expression |

| Topical GSK3787 | Il17, Il23a, Il22, Il1b | Reduced expression |

| Topical GSK3787 | LCE3f, IL1b, HBEGF | Reduced expression |

Experimental Protocols

The following sections detail the methodologies employed in the key in vivo studies of GSK3787.

Animal Models and Dosing

-

Mouse Colon Epithelium Study:

-

Psoriasis-like Skin Inflammation Model:

-

Model Induction: A psoriasis-like skin disease was induced in mice.

-

Dosing: GSK3787 was applied topically to the affected skin.[7]

-

Quantitative Real-Time PCR (qPCR)

Total RNA was isolated from the target tissue (e.g., colon epithelium, skin) and reverse-transcribed to cDNA. qPCR was then performed to quantify the relative expression levels of target genes, typically normalized to a housekeeping gene.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays were performed to determine the in vivo occupancy of PPARβ/δ on the promoter regions of its target genes.[1] This technique provides a mechanistic link between GSK3787 treatment and the observed changes in gene expression.

The general workflow for these in vivo experiments is depicted below.

Summary and Future Directions

The in vivo effects of GSK3787 on gene expression are primarily characterized by its ability to specifically antagonize PPARβ/δ-mediated transcription. This has been demonstrated in the context of both physiological and pathophysiological models, highlighting its potential as a tool compound for research and as a therapeutic agent. Future research may focus on the broader transcriptomic consequences of GSK3787 administration in various tissues and disease states, further elucidating the diverse roles of PPARβ/δ signaling in vivo.

References

- 1. Cellular and pharmacological selectivity of the peroxisome proliferator-activated receptor-beta/delta antagonist GSK3787 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cellular and Pharmacological Selectivity of the Peroxisome Proliferator-Activated Receptor-β/δ Antagonist GSK3787 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. mdpi.com [mdpi.com]

- 5. cusabio.com [cusabio.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

GSK3787: An In-depth Technical Guide to its Interaction with Nuclear Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3787, with the chemical name 4-chloro-N-(2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide, is a highly selective and irreversible antagonist of the peroxisome proliferator-activated receptor delta (PPARδ).[1][2][3][4][5] This technical guide provides a comprehensive overview of GSK3787's interaction with nuclear receptors, focusing on its primary target, PPARδ. The document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Core Interaction with Nuclear Receptors: A Focus on PPARδ

GSK3787 is distinguished by its high selectivity for PPARδ, a ligand-activated transcription factor that plays a crucial role in regulating fatty acid metabolism, energy homeostasis, and inflammation.[3][6][7]

Mechanism of Action

GSK3787 functions as an irreversible antagonist of PPARδ.[2][3][4] Its mechanism of action involves the formation of a covalent bond with a specific cysteine residue, Cys249, located within the ligand-binding pocket of the PPARδ receptor.[2][5] This irreversible binding prevents the receptor from being activated by agonists, thereby inhibiting the transcription of PPARδ target genes.[2][5]

Selectivity Profile

GSK3787 exhibits a high degree of selectivity for PPARδ over other PPAR isoforms. In vitro ligand displacement assays have shown that GSK3787 has a potent affinity for human PPARδ (hPPARδ), with no measurable affinity for hPPARα or hPPARγ at comparable concentrations.[1] Reporter assays have further confirmed this selectivity, demonstrating that GSK3787 effectively antagonizes PPARδ activity while having no effect on PPARα activity.[8] It does, however, show weak antagonism and agonism of PPARγ activity, though its efficacy in modulating PPARγ is markedly lower than its potent antagonism of PPARδ.[8]

Extensive literature searches have not revealed any significant interactions of GSK3787 with other nuclear receptors such as Estrogen-Related Receptors (ERRs), the androgen receptor, the glucocorticoid receptor, or the thyroid hormone receptor. This suggests a highly specific pharmacological profile for GSK3787, primarily targeting the PPARδ signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding affinity, in vitro functional activity, and in vivo pharmacokinetics of GSK3787.

Table 1: In Vitro Binding Affinity and Functional Activity of GSK3787

| Parameter | Receptor | Species | Value | Reference |

| pIC50 | PPARδ | Human | 6.6 | [1][2] |

| pIC50 | PPARα | Human | < 5 | [1] |

| pIC50 | PPARγ | Human | < 5 | [1] |

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50).

Table 2: In Vivo Pharmacokinetics of GSK3787 in Mice

| Parameter | Route of Administration | Dose | Value | Reference |

| Clearance (CL) | Intravenous | 0.5 mg/kg | 39 ± 11 (mL/min)/kg | [1] |

| Volume of Distribution (Vss) | Intravenous | 0.5 mg/kg | 1.7 ± 0.4 L/kg | [1] |

| Maximum Concentration (Cmax) | Oral | 10 mg/kg | 881 ± 166 ng/mL (2.2 ± 0.4 µM) | [1] |

| Area Under the Curve (AUCinf) | Oral | 10 mg/kg | 3343 ± 332 h·ng/mL | [1] |

| Half-life (t1/2) | Oral | 10 mg/kg | 2.7 ± 1.1 h | [1] |

| Bioavailability (F) | Oral | 10 mg/kg | 77 ± 17% | [1] |

Pharmacokinetic studies were conducted in male C57BL/6 mice.

Signaling Pathways

PPARδ Signaling Pathway and the Action of GSK3787

PPARδ, upon activation by an agonist, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to their transcription.[3][9] These target genes are involved in various metabolic processes, including fatty acid oxidation and glucose homeostasis, as well as in cell proliferation and inflammation.[3][6][7] GSK3787, by irreversibly binding to PPARδ, prevents the conformational changes necessary for agonist binding and subsequent coactivator recruitment, thereby blocking the entire downstream signaling cascade.

Figure 1: PPARδ signaling pathway and the inhibitory action of GSK3787.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of GSK3787 are provided below.

Ligand Displacement Assay (Radioligand Binding Assay)

This assay is used to determine the binding affinity of GSK3787 to PPAR isoforms.

Objective: To quantify the ability of GSK3787 to displace a known radiolabeled ligand from the PPAR ligand-binding domain.

Materials:

-

Purified human PPARα, PPARδ, and PPARγ ligand-binding domains (LBDs).

-

Radiolabeled PPAR agonist (e.g., [3H]-GW501516 for PPARδ).

-

GSK3787 and other test compounds.

-

Assay Buffer: Phosphate-buffered saline (PBS) containing 0.1% bovine serum albumin (BSA).

-

Scintillation fluid.

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of GSK3787 and control compounds in the assay buffer.

-

In a 96-well plate, add the purified PPAR LBD, the radiolabeled ligand at a concentration close to its Kd, and the test compound (GSK3787) at various concentrations.

-

For determining non-specific binding, a high concentration of a known unlabeled PPAR agonist is added to a set of wells.

-

Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to reach equilibrium.

-

Transfer the contents of the wells to a filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the GSK3787 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The pIC50 is then calculated as -log(IC50).

Figure 2: Workflow for a radioligand displacement assay.

Cell-Based Reporter Gene Assay

This assay measures the functional antagonist activity of GSK3787 on PPARδ.

Objective: To determine the effect of GSK3787 on the transcriptional activity of PPARδ in a cellular context.

Materials:

-

Mammalian cell line (e.g., HEK293T or NIH-3T3).

-

Expression vector for a GAL4-PPARδ LBD fusion protein.

-

Reporter vector containing a GAL4 upstream activation sequence (UAS) driving a luciferase reporter gene.

-

Transfection reagent.

-

Cell culture medium and supplements.

-

PPARδ agonist (e.g., GW501516).

-

GSK3787.

-

Luciferase assay system.

-

Luminometer.

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Co-transfect the cells with the GAL4-PPARδ LBD expression vector and the GAL4-luciferase reporter vector using a suitable transfection reagent.

-

After an appropriate incubation period (e.g., 24 hours), replace the medium with fresh medium containing a known concentration of a PPARδ agonist and varying concentrations of GSK3787.

-

Include control wells with vehicle (DMSO), agonist alone, and GSK3787 alone.

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell viability.

-

Plot the normalized luciferase activity against the logarithm of the GSK3787 concentration to determine the antagonist effect.

Figure 3: Workflow for a cell-based reporter gene assay.

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine if GSK3787 affects the binding of PPARδ to the promoter regions of its target genes in vivo.[8]

Objective: To investigate the occupancy of PPARδ on the PPREs of target genes in the presence of an agonist and/or GSK3787.

Materials:

-

Cells or tissues treated with vehicle, a PPARδ agonist (e.g., GW0742), and/or GSK3787.

-

Formaldehyde for cross-linking.

-

Glycine to quench cross-linking.

-

Lysis buffers.

-

Sonicator or micrococcal nuclease for chromatin shearing.

-

Antibody specific for PPARδ.

-

Protein A/G magnetic beads.

-

Wash buffers.

-

Elution buffer.

-

Proteinase K.

-

Reagents for DNA purification.

-

Primers for qPCR targeting the PPRE regions of known PPARδ target genes (e.g., ANGPTL4, ADRP).

-

qPCR instrument and reagents.

Procedure:

-

Treat cells or animals as required.

-

Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium or by perfusing tissues.

-

Quench the cross-linking reaction with glycine.

-

Harvest and lyse the cells to isolate the nuclei.

-

Shear the chromatin into small fragments (200-1000 bp) by sonication or enzymatic digestion.

-

Pre-clear the chromatin with protein A/G beads to reduce non-specific binding.

-

Incubate the sheared chromatin with an anti-PPARδ antibody overnight at 4°C.

-

Add protein A/G beads to immunoprecipitate the antibody-protein-DNA complexes.

-

Wash the beads extensively to remove non-specifically bound chromatin.

-

Elute the complexes from the beads and reverse the cross-links by heating in the presence of a high salt concentration.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA.

-

Quantify the amount of target DNA sequence in the immunoprecipitated sample by qPCR using primers specific for the PPRE regions of interest.

-

Analyze the data as a percentage of input DNA to determine the relative enrichment of PPARδ at the target gene promoters.

Figure 4: Workflow for a Chromatin Immunoprecipitation (ChIP) assay.

Conclusion

GSK3787 is a potent and selective irreversible antagonist of PPARδ. Its well-defined mechanism of action and high selectivity make it an invaluable tool for elucidating the physiological and pathophysiological roles of PPARδ. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound. The lack of evidence for significant interactions with other nuclear receptors underscores its specificity and utility in targeted studies of PPARδ signaling. Further research may continue to explore the therapeutic potential of PPARδ antagonism in various disease models.

References

- 1. PPARδ, a Potential Therapeutic Target for Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. promega.com [promega.com]

- 3. cusabio.com [cusabio.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. eubopen.org [eubopen.org]

- 6. The Role of PPAR-δ in Metabolism, Inflammation, and Cancer: Many Characters of a Critical Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peroxisome proliferator-activated receptor delta - Wikipedia [en.wikipedia.org]

- 8. Cellular and pharmacological selectivity of the peroxisome proliferator-activated receptor-beta/delta antagonist GSK3787 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to the Irreversible Binding of GSK3787 to PPARδ

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

GSK3787 is a highly selective and potent irreversible antagonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ), a ligand-activated transcription factor implicated in metabolic diseases and cancer.[1][2][3][4] Its irreversible mechanism of action, characterized by the formation of a covalent bond with a specific cysteine residue within the ligand-binding pocket of PPARδ, offers a durable and robust pharmacological tool for studying the physiological roles of this nuclear receptor. This guide provides a comprehensive overview of the irreversible binding of GSK3787, including its mechanism of action, selectivity, and the key experimental methodologies used to characterize this interaction. Detailed protocols for these experiments are provided to enable replication and further investigation.

Mechanism of Irreversible Binding

GSK3787 exerts its antagonistic effect by covalently modifying the Cys249 residue within the ligand-binding domain of both human and mouse PPARδ.[1][5] This covalent modification physically blocks the binding of endogenous and synthetic agonists, thereby preventing the conformational changes required for the recruitment of coactivators and the subsequent activation of target gene transcription.[2][6] The irreversible nature of this bond leads to a prolonged duration of action that is not solely dependent on the pharmacokinetic profile of the compound.[7]

Signaling Pathway of PPARδ Inhibition by GSK3787

The canonical signaling pathway of PPARδ involves its activation by ligands, leading to the transcription of target genes that regulate lipid metabolism and inflammation. GSK3787 disrupts this pathway at a critical step.

Caption: PPARδ signaling pathway and the inhibitory action of GSK3787.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for GSK3787, highlighting its potency and selectivity.

Table 1: In Vitro Potency of GSK3787

| Parameter | Species | Value | Reference |

| pIC50 (PPARδ) | Human | 6.6 | [1][4] |

| IC50 (PPARδ) | Human | ~250 nM | [1][4] |

| Affinity (PPARα) | Human | No measurable affinity | [1][4] |

| Affinity (PPARγ) | Human | No measurable affinity | [1][4] |

Table 2: In Vivo Pharmacokinetic Properties of GSK3787 in Mice

| Parameter | Route of Administration | Value | Reference |

| Cmax | Oral (10 mg/kg) | 881 ± 166 ng/mL | [4] |

| AUCinf | Oral (10 mg/kg) | 3343 ± 332 h*ng/mL | [4] |

| Half-life (t1/2) | Oral (10 mg/kg) | 2.7 ± 1.1 h | [4] |

| Bioavailability (F) | Oral | 77 ± 17% | [4] |

| Clearance (CL) | Intravenous (0.5 mg/kg) | 39 ± 11 (mL/min)/kg | [4] |

| Volume of distribution (Vss) | Intravenous (0.5 mg/kg) | 1.7 ± 0.4 L/kg | [4] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the irreversible binding of GSK3787 are provided below.

Mass Spectrometry Analysis of Covalent Adduct Formation

This protocol is designed to confirm the covalent binding of GSK3787 to PPARδ and identify the specific amino acid residue involved.

Experimental Workflow:

Caption: Workflow for mass spectrometry analysis of covalent binding.

Methodology:

-

Incubation:

-

Recombinant human PPARδ ligand-binding domain (LBD) is incubated with a molar excess of GSK3787 (e.g., 10-fold) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl) for a specified time (e.g., 2-4 hours) at room temperature to allow for covalent bond formation.

-

A control sample with PPARδ-LBD and vehicle (e.g., DMSO) is run in parallel.

-

-

Sample Preparation:

-

The reaction is quenched, and the protein is denatured and reduced using dithiothreitol (DTT) followed by alkylation with iodoacetamide.

-

The protein sample is then subjected to in-solution or in-gel proteolytic digestion using an enzyme such as trypsin.

-

-

LC-MS/MS Analysis:

-

The resulting peptide mixture is separated by reverse-phase liquid chromatography (LC) coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

-

The mass spectrometer is operated in data-dependent acquisition mode to acquire both MS1 scans of the peptides and MS2 scans of selected peptide ions for fragmentation analysis.

-

-

Data Analysis:

-

The acquired MS/MS spectra are searched against a protein database containing the sequence of PPARδ using a search algorithm (e.g., Mascot, Sequest).

-

The search parameters are set to include the variable modification corresponding to the mass of GSK3787 on cysteine residues.

-

The modified peptide containing Cys249 is identified by its unique mass and fragmentation pattern, confirming the covalent binding and the site of modification.[5]

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to assess the ability of GSK3787 to modulate the interaction between PPARδ and its coregulators.[6][8]

Methodology:

-

Reagents:

-

GST-tagged PPARδ-LBD.

-

Terbium-labeled anti-GST antibody (donor fluorophore).

-

Fluorescein-labeled coactivator (e.g., PGC1α) or corepressor (e.g., NCoR) peptide (acceptor fluorophore).

-

GSK3787 and a known PPARδ agonist (e.g., GW0742).

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM KCl, 1 mM DTT, 0.1% BSA).

-

-

Procedure:

-

In a 384-well plate, add GSK3787 at various concentrations.

-

Add a fixed concentration of GST-PPARδ-LBD.

-

In antagonist mode, add a fixed concentration of the PPARδ agonist.

-

Add a pre-mixed solution of the terbium-labeled anti-GST antibody and the fluorescein-labeled coregulator peptide.

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours).

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET compatible plate reader, with excitation at ~340 nm and emission at ~495 nm (terbium) and ~520 nm (fluorescein).

-

Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).

-

Plot the TR-FRET ratio against the concentration of GSK3787 to determine the IC50 value for the displacement of the coregulator peptide.

-

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine if GSK3787 affects the recruitment of PPARδ to the promoter regions of its target genes in a cellular context.[6][8]

Methodology:

-

Cell Culture and Treatment:

-

Culture cells known to express PPARδ (e.g., human skeletal muscle cells, colon cancer cells).

-

Treat the cells with a PPARδ agonist (e.g., GW0742) in the presence or absence of GSK3787 for a specified time (e.g., 6-24 hours).

-

-

Cross-linking and Chromatin Preparation:

-

Cross-link protein-DNA complexes by adding formaldehyde directly to the cell culture medium.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and isolate the nuclei.

-

Sonciate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G agarose/magnetic beads.

-

Incubate the chromatin overnight with an antibody specific for PPARδ or a negative control IgG.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads extensively to remove non-specific binding.

-

Elute the protein-DNA complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by heating the samples.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a spin column or phenol-chloroform extraction.

-

-

Analysis:

-

Quantify the amount of specific DNA sequences in the immunoprecipitated samples by quantitative PCR (qPCR) using primers specific for the Peroxisome Proliferator Response Element (PPRE) in the promoter regions of known PPARδ target genes (e.g., ANGPTL4, ADRP).

-

Normalize the data to the input chromatin.

-

Mandatory Visualizations

Logical Relationship of Irreversible Inhibition

Caption: Two-step model of irreversible inhibition by GSK3787.

Experimental Workflow for Characterizing an Irreversible Inhibitor

Caption: General workflow for characterizing an irreversible inhibitor like GSK3787.

Conclusion

GSK3787 represents a valuable chemical probe for elucidating the complex biology of PPARδ. Its well-characterized irreversible binding mechanism, high selectivity, and demonstrated in vitro and in vivo activity make it a powerful tool for researchers in the fields of metabolic disease and oncology. The detailed experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of targeting PPARδ.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Cellular and pharmacological selectivity of the peroxisome proliferator-activated receptor-beta/delta antagonist GSK3787 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 8. Cellular and Pharmacological Selectivity of the Peroxisome Proliferator-Activated Receptor-β/δ Antagonist GSK3787 - PMC [pmc.ncbi.nlm.nih.gov]

GSK3787: An In-depth Technical Guide on its Impact on Cellular Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of GSK3787, a selective and irreversible antagonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ). It details its mechanism of action, impact on cellular signaling, and methodologies for its study.

Introduction

GSK3787, chemically known as 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide, is a potent and selective tool compound used extensively in research to investigate the physiological and pathological roles of PPARδ.[1] As a member of the nuclear receptor superfamily, PPARδ is a ligand-activated transcription factor that plays a critical role in regulating lipid metabolism, glucose homeostasis, inflammation, and cell proliferation.[2] GSK3787 functions as an irreversible antagonist, providing a powerful means to dissect the complex signaling networks governed by PPARδ.[1][3]

Core Mechanism of Action: Irreversible Antagonism of PPARδ

The primary mechanism of GSK3787 involves its direct and irreversible binding to the PPARδ receptor. This interaction is highly specific, targeting a key amino acid within the receptor's structure.

-

Covalent Modification: Mass spectrometry analysis has confirmed that GSK3787 forms a covalent bond with the cysteine residue at position 249 (Cys249) located within the ligand-binding pocket of PPARδ.[1] This irreversible binding locks the receptor in an inactive conformation.

-

Transcriptional Repression: By binding to PPARδ, GSK3787 prevents the recruitment of coactivators and the dissociation of corepressors, which are essential steps for the transcription of target genes.[4] This leads to the inhibition of both basal and agonist-induced PPARδ transcriptional activity.[1]

Impact on the PPARδ Signaling Pathway

GSK3787's antagonism of PPARδ directly inhibits the expression of a suite of downstream target genes involved in metabolic regulation. The typical activation pathway involves a ligand (agonist) binding to PPARδ, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes to initiate transcription. GSK3787 blocks this cascade.

Key downstream target genes inhibited by GSK3787 include:

-

Angiopoietin-like protein 4 (ANGPTL4): Involved in lipid metabolism.[4][5]

-

Adipose Differentiation-Related Protein (ADRP): Plays a role in lipid storage.[4][5]

-

Carnitine Palmitoyltransferase 1A (CPT1A): A key enzyme in fatty acid oxidation.[1][6]

-

Pyruvate Dehydrogenase Kinase 4 (PDK4): A regulator of glucose utilization.[2][6]

Figure 1: Antagonistic action of GSK3787 on the PPARδ signaling pathway.

Quantitative Data and Selectivity Profile

GSK3787 is characterized by its high potency and selectivity for PPARδ over other PPAR isoforms. This selectivity is crucial for its utility as a specific research tool.

Table 1: Potency and Selectivity of GSK3787

| Parameter | Target Receptor | Value | Notes |

|---|---|---|---|

| pIC50 [7] | Human PPARδ | 6.6[6][8] | The negative logarithm of the half maximal inhibitory concentration (IC50). |

| pIC50 | Human PPARα | < 5.0[8] | Indicates no measurable affinity at the concentrations tested. |

| pIC50 | Human PPARγ | < 5.0[8] | Indicates no measurable affinity in ligand displacement assays. |

| Activity | Human PPARγ | Weak Agonist/Antagonist[4] | Some weak effects on PPARγ have been noted in reporter and TR-FRET assays, but with markedly lower efficacy than its PPARδ antagonism.[4] |

Experimental Protocols and Methodologies

The characterization of GSK3787's activity relies on a range of established molecular and cellular biology techniques.

In Vitro Ligand Displacement Assay

-

Objective: To determine the binding affinity (IC50) of GSK3787 for PPAR isoforms.

-

Methodology:

-

Purified human PPAR ligand-binding domains (LBDs) are used.

-

A radiolabeled PPARδ agonist (e.g., [3H]GW3738) is incubated with the PPARδ LBD at various concentrations.[6]

-

Parallel incubations are performed with the addition of increasing concentrations of unlabeled GSK3787.

-

Nonspecific binding is determined using a high concentration of an unlabeled standard ligand.[6]

-

Free ligand is separated from receptor-bound ligand using size-exclusion chromatography (e.g., 96-well gel filtration blocks).[6]

-

The amount of bound radioligand is quantified using scintillation counting.

-

IC50 values are calculated by fitting the data to a simple binding model using nonlinear least-squares regression.[6]

-

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

Objective: To measure the effect of GSK3787 on the mRNA expression of PPARδ target genes.

-

Methodology:

-

Cell Culture: Cells (e.g., human skeletal muscle cells, mouse fibroblasts, human cancer cell lines) are cultured under standard conditions.[5]

-

Treatment: Cells are treated with a vehicle control, a PPARδ agonist (e.g., 50 nM GW0742), GSK3787 (e.g., 1 µM), or a combination of the agonist and GSK3787.[3][5]

-

RNA Isolation: Total RNA is isolated from the cells using a suitable method, such as TRIzol reagent.[5]

-

cDNA Synthesis: cDNA is synthesized from the total RNA using a reverse transcriptase kit.[5]

-

qPCR: qPCR is performed using primers specific for target genes (e.g., ANGPTL4, ADRP) and a reference gene (e.g., GAPDH).[5]

-

Data Analysis: The relative mRNA expression is calculated using the comparative Ct method (ΔΔCt), normalizing the target gene expression to the reference gene and comparing treatment groups to the vehicle control.

-

Figure 2: Experimental workflow for qPCR analysis of GSK3787 activity.

Chromatin Immunoprecipitation (ChIP) Assay

-

Objective: To determine if GSK3787 affects the binding of the PPARδ receptor to the promoter regions of its target genes in vivo.

-

Methodology:

-

In Vivo Treatment: Mice are administered vehicle, a PPARδ agonist (e.g., GW0742 10 mg/kg), GSK3787 (10 mg/kg), or a combination, typically by oral gavage.[5]

-

Tissue Isolation: Tissues of interest (e.g., colon epithelium) are isolated.[5]

-

Cross-linking: Protein-DNA complexes are cross-linked using formaldehyde.

-

Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication.

-

Immunoprecipitation: An antibody specific to PPARδ is used to immunoprecipitate the receptor and its bound DNA.

-

Reverse Cross-linking: The cross-links are reversed, and the DNA is purified.

-

Analysis: The amount of specific promoter DNA (e.g., for Angptl4 and Adrp genes) is quantified by qPCR. A reduction in precipitated DNA in the GSK3787 co-treatment group indicates reduced receptor occupancy on the promoter.[4][5]

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

-

Objective: To assess the ability of GSK3787 to modulate the interaction between PPARδ and coregulator peptides.

-

Methodology: This assay measures the proximity of a terbium-labeled anti-GST antibody bound to a GST-tagged PPAR LBD and a fluorescein-labeled coregulator peptide. Ligand binding alters the conformation of the LBD, changing the distance between the donor (terbium) and acceptor (fluorescein) and thus the FRET signal. The results confirm that GSK3787 can modulate these protein-protein interactions, consistent with its antagonist activity.[4][5]

Summary of Cellular and In Vivo Effects

GSK3787 has been shown to effectively antagonize PPARδ activity across a variety of experimental models.

Table 2: Observed Effects of GSK3787

| Model System | Agonist Used | GSK3787 Conc. | Key Findings |

|---|---|---|---|

| Human Skeletal Muscle Cells | GW0742 | 1 µM | Effectively antagonized agonist-stimulated transcription of CPT1A and PDK4.[6] Also inhibited basal expression of CPT1A.[1] |